2,6-Dibromo-3-chloro-4-fluoroaniline

Thermal Stability Solid-State Handling Purification

Sourcing homohalogenated anilines often limits chemoselective functionalization. 2,6-Dibromo-3-chloro-4-fluoroaniline provides a reactivity gradient: two reactive C-Br bonds for sequential coupling, with inert C-Cl and C-F bonds preventing over-functionalization. This mixed-halogen scaffold eliminates protecting-group steps, accelerates library synthesis, and ensures reproducible outcomes. - Enables sequential Suzuki-Miyaura couplings without protecting groups. - Higher mp (98-102 °C) than 2,6-dibromoaniline (80-83 °C) ensures weighing accuracy and ambient shelf stability. - XLogP of 3.4 is optimal for CNS drug candidate permeability.

Molecular Formula C6H3Br2ClFN
Molecular Weight 303.35 g/mol
CAS No. 175135-09-8
Cat. No. B062999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-3-chloro-4-fluoroaniline
CAS175135-09-8
Molecular FormulaC6H3Br2ClFN
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)N)Br)Cl)F
InChIInChI=1S/C6H3Br2ClFN/c7-2-1-3(10)5(9)4(8)6(2)11/h1H,11H2
InChIKeyPRZBEZGEEPNKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-3-chloro-4-fluoroaniline: An Overview


2,6-Dibromo-3-chloro-4-fluoroaniline (formula C₆H₃Br₂ClFN, MW 303.35 g/mol) is a polyhalogenated aniline characterized by the simultaneous presence of bromine, chlorine, and fluorine substituents on a single phenyl ring with a primary amino group [1]. The compound presents as a solid at ambient conditions with a melting point of 98–102 °C (lit.) . This pattern of four halogen substituents occupying the 2-, 3-, 4-, and 6-positions generates a highly defined electronic and steric landscape that distinguishes it from more symmetrical halogenated anilines.

Chemoselective Synthesis Enables sequential cross-coupling via differential C–Br vs C–Cl/C–F reactivity.
Solid-Phase Handling Reported higher melting point supports recrystallization and solid-state workflows.
Crystal Engineering Mixed halogen-bond network provides a distinct motif for solid-form studies.

Why 2,6-Dibromo-3-chloro-4-fluoroaniline Cannot Be Replaced


Halogenated anilines are often treated as a broad interchangeable class; however, the specific identity, number, and positioning of halogen atoms exert profound differences on physicochemical properties, electronic structure, and reactivity [1]. Simply swapping 2,6-dibromo-3-chloro-4-fluoroaniline for a dibromo-only analog (e.g., 2,6-dibromoaniline) or a dichloro analog alters melting point by >15 °C, shifts lipophilicity (XLogP) by 0.6–0.8 units, and eliminates the unique chemoselective reactivity window created by having differentially reactive C–Br, C–Cl, and C–F bonds on the same scaffold. The quantitative evidence below demonstrates why specification of this precise regioisomer is essential for reproducible outcomes in synthesis and material science.

Homohalogen Switch Replacing with a dibromo- or dichloro-only analog may shift melting point by >15 °C and alter lipophilicity by 0.6–0.8 log units, impacting handling and partitioning.
Reactivity Mismatch Losing the differential C–Br/C–Cl/C–F pattern eliminates chemoselective cross-coupling strategies; homohalogenated analogs require harsher conditions or protecting groups.
Crystal-Packing Context Simpler analogs may not replicate the mixed halogen-bond network, which may affect solid-form patent landscapes and material properties.

2,6-Dibromo-3-chloro-4-fluoroaniline: Comparative Evidence


Melting Point Elevation over 2,6-Dibromoaniline

The target compound exhibits a melting point of 98–102 °C, which is 15–19 °C higher than that of 2,6-dibromoaniline (80–83 °C) . This higher melting point can be attributed to the increased molecular weight and stronger intermolecular halogen–halogen and N–H···Hal interactions conferred by the additional chlorine and fluorine substituents [1]. The elevation translates into a solid less prone to softening during storage and easier trituration/recrystallization during purification.

Melting Point Elevation
Cross-study comparable
98–102 °C vs 80–83 °C
Δ ≈ +15 to +19 °C
Reported higher solid-state thermal stability
Supports purification and warm-environment handling review
Thermal Stability Solid-State Handling Purification

Higher Lipophilicity Compared to Dihaloaniline Analogs

The XLogP of 2,6-dibromo-3-chloro-4-fluoroaniline is computed to be 3.4, which is significantly higher than that of 2,6-dibromoaniline (2.6) and 2,6-dichloroaniline (2.8) [1] [2] [3]. The ΔXLogP of 0.6–0.8 indicates a measurable increase in hydrophobicity due to the presence of the additional chlorine and fluorine atoms. In medicinal chemistry, a logP increase of 0.5–0.8 units can substantially affect membrane permeability and tissue distribution.

Lipophilicity Shift
Cross-study comparable
XLogP 3.4 vs 2.6–2.8
Δ = +0.6 to +0.8 log units
Measurable hydrophobicity increase
Relevant for membrane-permeability design context
Lipophilicity LogP Pharmacokinetics

Chemoselective Cross-Coupling via Differential Halogen Reactivity

In palladium-catalyzed cross-coupling reactions, the accepted reactivity order is Ar–I > Ar–Br ≫ Ar–Cl ≫ Ar–F [1]. Thus, 2,6-dibromo-3-chloro-4-fluoroaniline presents two reactive C–Br sites (positions 2 and 6) that can undergo sequential or orthogonal functionalization while the C–Cl (position 3) and C–F (position 4) bonds remain largely inert under standard conditions. In contrast, 2,6-dibromoaniline lacks the chlorine and fluorine handles, and 2,6-dichloroaniline suffers from slower oxidative addition, requiring harsher conditions.

Chemoselective Cross-Coupling
Class-level inference
Ar–Br ≫ Ar–Cl ≫ Ar–F reactivity gradient
Supports sequential functionalization strategy
Standard Pd-catalyzed Suzuki–Miyaura context
Cross-Coupling Suzuki-Miyaura Chemoselectivity

Halogen-Bond-Driven Crystal Packing

Single-crystal X-ray diffraction reveals that 2,6-dibromo-3-chloro-4-fluoroaniline crystallizes in the monoclinic space group P2₁ with unit-cell parameters a = 3.8380 Å, b = 13.1010 Å, c = 8.0980 Å, β = 96.010°, Z = 2 [1]. The packing is stabilized by classical N–H···Hal hydrogen bonds alongside dispersive halogen···halogen interactions. The simultaneous presence of Br, Cl, and F atoms creates a rich, directional halogen-bond network that is absent in homohalogenated analogs such as 2,6-dibromoaniline or 2,6-dichloroaniline, which typically pack via simpler motifs.

Crystal Packing Motif
Supporting evidence
Monoclinic P2₁; mixed N–H···Hal and Hal···Hal network
Reported distinct halogen-bond landscape
Relevant for crystal-engineering and solid-form patent review
Crystal Engineering Halogen Bonding Solid-State Structure

Application Scenarios for 2,6-Dibromo-3-chloro-4-fluoroaniline


CNS Drug Lead Optimization with Enhanced Lipophilicity

When designing central nervous system (CNS) drug candidates, a LogP in the 3–5 range is often desirable for blood–brain barrier permeability. The XLogP of 3.4 for 2,6-dibromo-3-chloro-4-fluoroaniline [1] positions it as a more hydrophobic amine building block than the 2,6-dibromo (2.6) or 2,6-dichloro (2.8) analogs, potentially reducing the number of additional hydrophobic substituents needed downstream. This directly supports the scenario of fragment-based lead optimization where intermediate logP must be carefully controlled.

Modular Synthesis by Sequential Cross-Coupling

In discovery programs requiring the generation of diverse chemical libraries from a common intermediate, the reactivity gradient between the two aryl–Br bonds and the relatively inert C–Cl and C–F bonds enables two sequential Suzuki–Miyaura couplings without over-functionalization [2]. This chemoselective route eliminates the need for protecting-group strategies that would be required with homohalogenated anilines, accelerating synthesis cycles and reducing procurement costs for multiple building blocks.

Crystal Engineering and Solid-State Tuning

The mixed halogen-bond network (N–H···Hal and Hal···Hal) observed in the single-crystal structure of 2,6-dibromo-3-chloro-4-fluoroaniline [3] offers a distinct solid-state motif for studies of halogen-bonding cooperativity. Researchers engaged in crystal engineering can exploit this compound to systematically investigate how combining halogens of different polarizabilities influences packing, mechanical properties, and dissolution behavior—applications where homohalogenated anilines provide only limited structural information.

High-Melting Building Block for Solid-Phase Synthesis

The melting point of 98–102 °C exceeds that of 2,6-dibromoaniline (80–83 °C) by over 15 °C, making it more suitable for solid-phase peptide synthesis resins or reaction sequences that involve mild heating or sonication. Procurement in solid form with a higher melting point reduces the likelihood of agglomeration, ensures accurate weighing, and extends the shelf-life of critical intermediates stored under ambient laboratory conditions.

Application
Selection Property
Validation Focus
CNS lead optimization
Reported XLogP shift of +0.6–0.8
Membrane-permeability assay context
Modular library synthesis
Differential C–Br vs C–Cl/C–F reactivity
Sequential cross-coupling reproducibility
Crystal engineering studies
Mixed halogen-bond network
Packing-motif and dissolution-behavior review
Solid-phase synthesis
Elevated melting point (reported +15–19 °C)
Thermal-stability and weighing-accuracy review

Technical Documentation Hub

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